N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and 2-methoxybenzaldehyde.
Formation of Chromenone Core: The initial step involves the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form 2-(2-methoxyphenyl)-4H-chromen-4-one.
Introduction of Dimethylpropanamide Moiety: The chromenone intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base like pyridine to introduce the dimethylpropanamide group, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group, potentially altering the compound’s biological activity.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromenone derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: Its effects on various biological pathways can be studied to understand its mechanism of action.
Pharmacology: It can be used to investigate its pharmacokinetics and pharmacodynamics in preclinical studies.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The chromenone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The methoxyphenyl and dimethylpropanamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of chromenones, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a chromenone core.
4-hydroxycoumarin: Another derivative with significant biological activity.
Uniqueness
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other chromenone derivatives. Its combination of a methoxyphenyl group and a dimethylpropanamide moiety is not commonly found in other similar compounds, potentially leading to unique pharmacological properties.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,3)20(24)22-13-9-10-18-15(11-13)16(23)12-19(26-18)14-7-5-6-8-17(14)25-4/h5-12H,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXFOXRMUUENIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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